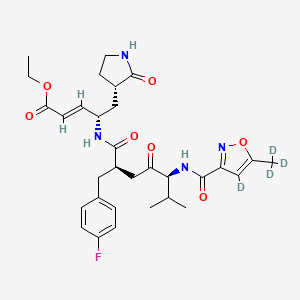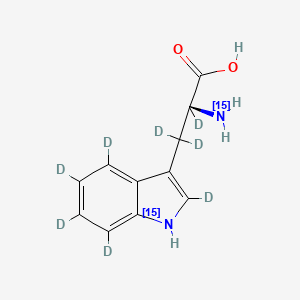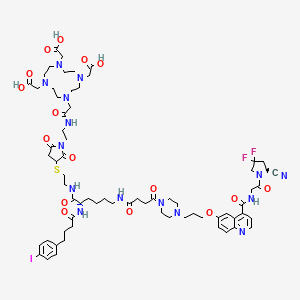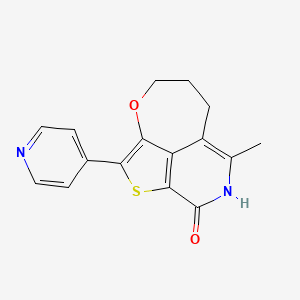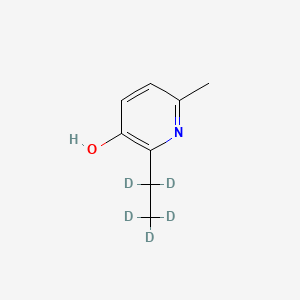
Emoxipine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emoxypine itself is a compound with antioxidant and neuroprotective properties, widely used in Russia for its purported benefits in treating various neurological and cardiovascular conditions . The deuterium labeling in Emoxypine-d5 makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Emoxypine-d5 involves the incorporation of deuterium atoms into the Emoxypine molecule. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-Ethyl-6-methyl-3-hydroxypyridine.
Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain Emoxypine-d5 with high purity.
Industrial Production Methods
Industrial production of Emoxypine-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Emoxypine-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Emoxypine-d5 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.
Substitution: The hydrogen atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Emoxypine-d5 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Cardioprotection: The compound’s antioxidant properties contribute to its cardioprotective effects, which are being explored in the context of cardiovascular diseases.
Antioxidant Research: Emoxypine-d5 is used to study the mechanisms of antioxidant action and to develop new antioxidant therapies.
Wirkmechanismus
Emoxypine-d5 exerts its effects through several mechanisms:
Antioxidant Activity: It inhibits the oxidation of biomembrane lipids and increases the activity of antioxidant enzymes such as superoxide dismutase.
Membrane Protection: The compound stabilizes cell membranes by reducing their viscosity and increasing fluidity.
Neurotransmitter Modulation: Emoxypine-d5 modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and acetylcholine, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Emoxypine-d5 can be compared with other similar compounds such as:
Emoxypine-d5 stands out due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
142.21 g/mol |
IUPAC-Name |
6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
JPGDYIGSCHWQCC-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(C=CC(=N1)C)O |
Kanonische SMILES |
CCC1=C(C=CC(=N1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


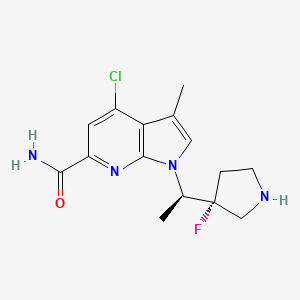
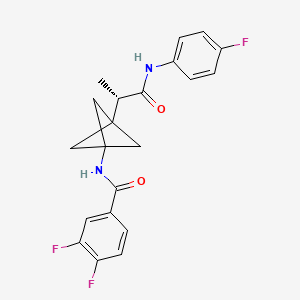
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
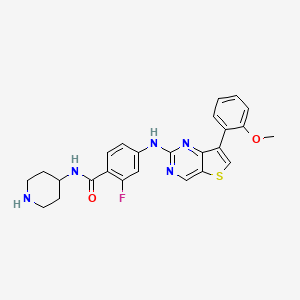

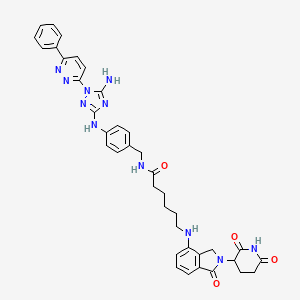
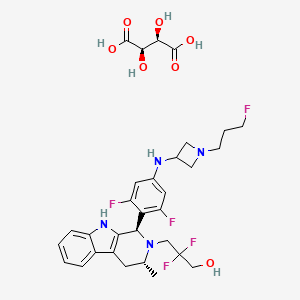
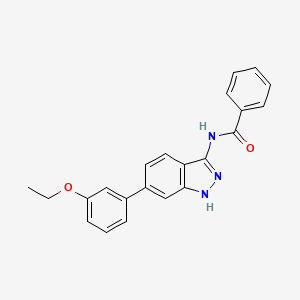
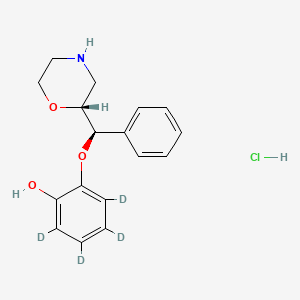
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
